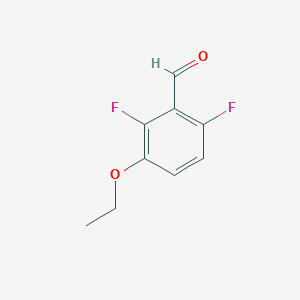

3-Ethoxy-2,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPQXBNMIHAIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethoxy-2,6-difluorobenzaldehyde CAS 1028263-18-4 properties

CAS: 1028263-18-4 Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol [1]

Executive Summary

3-Ethoxy-2,6-difluorobenzaldehyde (CAS 1028263-18-4) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), particularly P2X3 receptor antagonists and kinase inhibitors .[1] Its structural value lies in the unique "2,6-difluoro" substitution pattern, which sterically protects the aldehyde carbonyl from premature metabolic oxidation while modulating the electron density of the aromatic ring.[1] The 3-ethoxy group introduces a specific lipophilic handle (

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for researchers utilizing this intermediate in drug discovery and process chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Core Data Table

| Property | Value | Source/Note |

| IUPAC Name | This compound | Standard |

| CAS Number | 1028263-18-4 | Registry |

| Appearance | Off-white to pale yellow solid (low melting) | Observed in analogs |

| Melting Point | 35–40 °C (Predicted) | Est.[1][2] vs 2,6-difluorobenzaldehyde (17°C) |

| Boiling Point | 245–250 °C @ 760 mmHg | Predicted |

| Density | 1.28 ± 0.06 g/cm³ | Predicted |

| LogP | 2.18 | Consensus LogP |

| Flash Point | > 110 °C | Closed Cup (Est) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | Lipophilic nature |

Structural Significance (SAR)

The 2,6-difluoro motif is critical for two reasons:

-

Metabolic Blocking: It prevents oxidative metabolism at the ortho-positions, a common clearance pathway for benzaldehydes.[1]

-

Carbonyl Reactivity: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating condensation reactions (e.g., reductive amination, Knoevenagel condensation) often used to couple this fragment to heterocyclic cores.[1]

Synthetic Pathways & Manufacturing

The synthesis of this compound typically follows two primary routes. The choice depends on the availability of starting materials (phenols vs. fluorobenzenes) and scale requirements.[1]

Route A: Directed Ortho-Lithiation (High Precision)

This method utilizes the directing power of the fluorine atoms and the ethoxy group to install the formyl group regioselectively.

-

Precursor: 1-Ethoxy-2,4-difluorobenzene[1]

-

Mechanism: The acidity of the proton at the C1 position (between the two fluorines) or C3 is modulated. However, for 1-ethoxy-2,4-difluorobenzene, lithiation is directed ortho to the fluorine and ortho to the ethoxy group.[1]

Protocol:

-

Dissolution: Dissolve 1-ethoxy-2,4-difluorobenzene (1.0 eq) in anhydrous THF under

. -

Lithiation: Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

-

Note: The lithium species forms preferentially at the position between the ethoxy and fluorine groups due to the "super-acidifying" effect of the adjacent electronegative atoms.

-

-

Formylation: Stir for 1 hour at -78 °C, then add anhydrous DMF (1.5 eq).

-

Quench: Warm to 0 °C and quench with aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Route B: O-Alkylation of Phenolic Precursor (Scalable)

This route is preferred for larger batches if the phenolic aldehyde is available, avoiding cryogenic conditions.[1]

-

Precursor: 2,6-Difluoro-3-hydroxybenzaldehyde[1]

-

Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate,

, DMF or Acetone.[1]

Protocol:

-

Charge: To a reactor, add 2,6-difluoro-3-hydroxybenzaldehyde (1.0 eq) and DMF (5 vol).

-

Base Addition: Add powdered

(1.5 eq). Stir at RT for 30 min to form the phenoxide. -

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Heating: Heat to 60 °C for 4–6 hours. Monitor by TLC/HPLC.

-

Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and recrystallize from Hexane/EtOAc.[1][3]

Synthesis Workflow Diagram

Caption: Comparison of Cryogenic Lithiation (Route A) vs. Phenolic Alkylation (Route B) for synthesis.

Pharmaceutical Applications & SAR Logic[1]

This intermediate is a critical scaffold in the development of P2X3 receptor antagonists , which are therapeutic targets for chronic cough and visceral pain.[1]

Mechanistic Role in Drug Design

The compound serves as the "Western" fragment in many bi-aryl drug candidates.

-

Lipophilicity Tuning: The ethoxy group increases the LogP by ~0.5 units compared to a methoxy group, improving blood-brain barrier (BBB) penetration or peripheral tissue distribution depending on the target.[1]

-

Conformational Lock: The 2,6-difluoro substitution restricts the rotation of the aldehyde-derived bond relative to the aromatic ring, locking the molecule into a bioactive conformation that fits the receptor pocket.

Reaction Logic Diagram

Caption: Transformation of the aldehyde into active pharmaceutical ingredients and SAR contributions.

Handling, Safety, & Stability

Caution: While specific toxicological data for this CAS is limited, it should be handled with the same rigor as 2,6-difluorobenzaldehyde , which is a known skin and eye irritant.[1]

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage & Stability

-

Atmosphere: Store under inert gas (Nitrogen or Argon).[1] Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Shelf Life: 12–24 months if sealed and protected from light/moisture.[1]

Analytical Verification

-

NMR (

): Look for the characteristic aldehyde singlet at -

NMR (

): Two distinct signals if the substitution breaks symmetry, or a complex multiplet pattern due to H-F coupling.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1028263-18-4. Retrieved from [Link][1]

-

Organic Syntheses. General Procedures for Directed Ortho-Lithiation of Fluorobenzenes. (Analogous Method). Retrieved from [Link]

Sources

A Researcher's Guide to 3-Ethoxy-2,6-difluorobenzaldehyde: Procurement, Handling, and Application in Drug Discovery

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties conferred by fluorine—such as enhanced metabolic stability, modulated lipophilicity (logP), and altered acidity (pKa)—can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] 3-Ethoxy-2,6-difluorobenzaldehyde is a prime exemplar of a building block designed to leverage these advantages. Its structure combines a reactive aldehyde "handle" for further chemical modification with a 2,6-difluorophenyl ring, a motif recognized for its ability to improve biological activity and metabolic stability.[2] The addition of the 3-ethoxy group provides another point of modulation, influencing solubility and potential hydrogen bonding interactions. This guide offers an in-depth technical overview for researchers, providing critical information on sourcing, pricing, safe handling, and the strategic application of this versatile intermediate in drug discovery programs.

Part 1: Sourcing and Procurement of Research-Grade Material

Acquiring high-quality starting materials is the foundational step for any successful synthesis campaign. The reliability of experimental data is directly tied to the purity and verified identity of the reagents used.

Verified Suppliers

This compound and its close analogs are available through several reputable chemical suppliers that cater to the research and development sector. These vendors typically provide materials in research-grade purities (≥97-98%).

| Supplier | Distributor/Related Entity | Compound Focus | Website |

| Sigma-Aldrich (Merck) | - | Broad catalog of research chemicals, including fluorinated intermediates. | |

| Thermo Fisher Scientific | Alfa Aesar, Acros Organics | Offers a wide range of reagents for discovery chemistry. | |

| AOBChem USA | Distributed via Fisher Scientific | Specializes in novel building blocks for drug discovery. | |

| ChemScene | - | Provider of building blocks and bioactive compounds. | |

| AK Scientific, Inc. | - | Supplier of fine chemicals and intermediates. |

Pricing Analysis for Research Quantities

The price of this compound is subject to market fluctuations, purity, and quantity. The table below provides an estimated price range based on publicly available data for structurally related compounds to aid in budget planning. Note: Prices are for estimation purposes only and should be verified with the supplier.

| Compound | CAS Number | Quantity | Estimated Price (USD) | Supplier Example |

| 6-Ethoxy-2,3-difluorobenzaldehyde | N/A | 1 g | ~$60 | AOBChem[3] |

| 6-Ethoxy-2,3-difluorobenzaldehyde | N/A | 5 g | ~$399 | AK Scientific[3] |

| 3-Bromo-2,6-difluorobenzaldehyde | 398456-82-1 | 100 mg | ~$40 | Sigma-Aldrich[4] |

| 2,6-Difluorobenzaldehyde | 437-81-0 | 25 g | ~ | Varies |

Expert Insight: The cost of highly functionalized or novel building blocks is often driven by the complexity of their synthesis. For small-scale discovery chemistry (milligram to gram scale), the cost is a minor component of the overall research budget compared to the cost of failed or uninterpretable experiments due to low-purity reagents.

Procurement and Quality Verification Protocol

-

Identify Supplier and CAS Number: Confirm the correct CAS number for the desired isomer. Note that isomers like 2-Ethoxy-3,4-difluorobenzaldehyde (CAS 1552707-37-5) are distinct molecules.[5]

-

Request Quotation: Contact the supplier for a formal quotation, specifying the required quantity and purity (e.g., >98%).

-

Request Certificate of Analysis (CoA): Before placing an order, request a lot-specific CoA. This is a non-negotiable step for ensuring quality.

-

Analyze the CoA:

-

Identity Confirmation: Verify that the spectral data (e.g., ¹H NMR, ¹³C NMR, MS) are consistent with the structure of this compound.

-

Purity Assessment: Check the purity value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most discovery applications, a purity of ≥98% is recommended.

-

Residual Solvents/Reagents: Look for any noted impurities. The presence of residual starting materials or solvents could interfere with subsequent reactions.

-

-

Place Order: Once the CoA is approved, proceed with the purchase order through your institution's procurement system.[6]

-

Incoming Material Verification (Optional but Recommended): Upon receipt, it is good practice to run a simple internal check, such as a ¹H NMR, to confirm the material matches the provided CoA before committing it to a complex synthesis.

Part 2: Plausible Synthesis Route

Understanding the likely synthesis of a building block provides insight into potential impurities and cost drivers. A common method for preparing such substituted benzaldehydes involves the ortho-lithiation of a substituted fluorobenzene followed by formylation.

A plausible two-step synthesis is outlined below. The first step involves a Williamson ether synthesis to introduce the ethoxy group, followed by a directed ortho-metalation and formylation to install the aldehyde.

Caption: Plausible synthetic route to this compound.

Causality of Experimental Choices:

-

Step 1 (Ether Synthesis): Using a strong base like sodium hydride (NaH) is necessary to deprotonate the weakly acidic phenol, forming a nucleophilic phenoxide that can then react with ethyl iodide in an SN2 reaction.

-

Step 2 (Ortho-Metalation & Formylation): The fluorine atoms and the newly installed ethoxy group are ortho-directing for lithiation. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for selective deprotonation at the C2 position, which is activated by both adjacent fluorine and ethoxy groups. Quenching the resulting lithiate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) installs the aldehyde group. This method is analogous to known procedures for synthesizing substituted difluorobenzaldehydes.

Part 3: Safe Handling and Storage Protocol

Fluorinated benzaldehydes require careful handling due to their potential irritant and toxic properties. The following protocol is a synthesis of best practices derived from safety data sheets (SDS) of structurally similar compounds.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile or neoprene gloves. Always inspect gloves prior to use.

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: Use only in a certified chemical fume hood. Avoid inhalation of vapors or mists.

Handling and Storage Workflow

-

Work Area Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Have an emergency eyewash station and safety shower readily accessible.

-

Prepare a spill kit containing an inert absorbent material (e.g., vermiculite, sand).

-

-

Chemical Handling:

-

Perform all transfers and manipulations of the chemical inside the fume hood.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition as the compound may be combustible.

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

-

Storage:

-

Store the container tightly sealed in a cool, dry, and well-ventilated area. A recommended storage temperature is often 2-8°C.[5][7]

-

For long-term stability and to prevent oxidation of the aldehyde group, it is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen).

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

-

Spill & Disposal Procedures:

-

Small Spills: In case of a small spill, contain the spillage with a non-combustible absorbent material. Collect the material into a suitable, labeled container for chemical waste disposal.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

-

Part 4: Application in a Drug Discovery Workflow

The primary utility of this compound is as a molecular scaffold for building more complex molecules, particularly in the synthesis of compound libraries for screening. The aldehyde functional group is a versatile starting point for numerous chemical transformations.

The Strategic Advantage of the 2,6-Difluoro Motif

The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the fluorinated positions. This is a key strategy for blocking "metabolic soft spots" in a lead compound, thereby increasing its half-life in vivo.[2] Furthermore, the two ortho-fluorine atoms can influence the conformation of substituents attached to the aldehyde, potentially locking the molecule into a bioactive conformation and improving binding affinity to a target protein.

Example Workflow: Synthesis of a Schiff Base Library

This workflow illustrates how this compound can be used to rapidly generate a library of new chemical entities for biological screening.

Caption: Drug discovery workflow using the aldehyde scaffold.

Experimental Protocol: Schiff Base Formation

This protocol describes a general, robust method for reacting the aldehyde with a primary amine.

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a dry solvent such as ethanol or methanol.

-

Amine Addition: Add the primary amine of choice (1.0 - 1.1 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction can often be monitored by TLC or LC-MS for the disappearance of the starting aldehyde. A catalytic amount of acetic acid can be added to facilitate the reaction if it is slow.

-

Workup and Isolation:

-

Rationale: The workup is designed to remove any unreacted starting materials and the catalyst.

-

Procedure: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product (the imine or Schiff base) can often be purified by recrystallization or silica gel column chromatography.

-

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, LC-MS, etc.) before it is submitted for biological screening.

This straightforward reaction allows for the rapid generation of hundreds of diverse compounds by simply varying the primary amine building block, making it an efficient strategy for exploring the chemical space around the core this compound scaffold.

References

-

PubChem. 3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Medicinal Chemistry (MedChem) Core. Price List. Available at: [Link]

-

Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Available at: [Link]

-

DuBois Chemicals. Order Now. Available at: [Link]

-

Producers Chemical Company. Products. Available at: [Link]

-

IndiaMART. Difluorobenzaldehyde Chemicals. Available at: [Link]

-

SLS. 3-Chloro-2,6-difluorobenzaldeh | 526592-1G | SIGMA-ALDRICH. Available at: [Link]

- Google Patents. US5191126A - Process for the preparation of difluorobenzaldehydes.

-

T. Pos আচ্ছা, S. B. D. et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Omega (2020). Available at: [Link]

-

PubChem. 3-Ethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Available at: [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry. Available at: [Link]

-

AmericanPharmaWholesale. Chemistry. Available at: [Link]

-

Kaibang New Material Technology. Buy Fluorobenzaldehyde. Available at: [Link]

-

ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Ethoxy-2,3-difluorobenzaldehyde price,buy 6-Ethoxy-2,3-difluorobenzaldehyde - chemicalbook [m.chemicalbook.com]

- 4. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. duboischemicals.com [duboischemicals.com]

- 7. 2,6-Difluorobenzaldehyde 98 437-81-0 [sigmaaldrich.com]

Introduction: The Strategic Imperative of Fluorine in Drug Design

An In-Depth Technical Guide to Fluorinated Benzaldehyde Building Blocks for Medicinal Chemistry

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates has become a cornerstone of lead optimization, enabling chemists to meticulously sculpt the properties of molecules to enhance their therapeutic potential.[1][2][3] The unique physicochemical characteristics of fluorine—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet powerful modulations of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

Among the vast arsenal of fluorinated reagents, fluorinated benzaldehydes have emerged as exceptionally versatile and powerful building blocks.[6] These scaffolds merge the rich, adaptable reactivity of the aldehyde functional group with the beneficial properties conferred by fluorine substitution on the aromatic ring. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core principles, synthesis, and application of these critical intermediates, offering field-proven insights into their strategic deployment in the synthesis of next-generation therapeutics.

Pillar 1: The Physicochemical and Pharmacokinetic Advantages of Fluorine Substitution

The decision to employ a fluorinated benzaldehyde over its non-fluorinated counterpart is a calculated one, rooted in the desire to predictably alter a molecule's behavior in a biological system. These alterations can be broadly categorized into physicochemical and pharmacokinetic effects.

Modulating Physicochemical Properties

-

Enhanced Electrophilicity and Reactivity: The potent electron-withdrawing nature of fluorine significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[7] This heightened reactivity, a direct consequence of the inductive effect, can lead to faster reaction times and higher yields in crucial synthetic steps like nucleophilic additions, condensations, and multicomponent reactions.[7][8]

-

Lipophilicity Tuning: Fluorine substitution is a key tool for modulating a molecule's lipophilicity, which governs its ability to permeate cell membranes.[1][4][9] While a single fluorine atom can increase lipophilicity, fluorinated groups like trifluoromethyl (-CF3) are potent lipophilicity enhancers, a critical factor in improving oral bioavailability and brain penetration.[10][11]

-

pKa Perturbation: The strong inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2][5][10][12] This modulation is vital for controlling a drug's ionization state at physiological pH, which in turn influences its solubility, receptor binding, and off-target effects.[5]

Optimizing Pharmacokinetic (ADME) Profiles

-

Blocking Metabolic Oxidation: Perhaps the most celebrated role of fluorine is in enhancing metabolic stability. The C-F bond is considerably stronger (bond dissociation energy ~110-126 kcal/mol) than a typical C-H bond (~105-113 kcal/mol).[13] Replacing a metabolically labile C-H bond on an aromatic ring with a C-F bond effectively "blocks" oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[1][4][10][12][14][15] This leads to a longer drug half-life and improved systemic exposure.[1]

-

Improving Binding Affinity: Fluorine can enhance a ligand's binding affinity to its target protein through a variety of non-covalent interactions. These include favorable electrostatic and dipole interactions, and even weak hydrogen bonds with backbone amides.[1][2][4] The ability of fluorine to serve as a "super hydrogen" bioisostere allows it to occupy spaces normally filled by hydrogen while introducing unique electronic properties.[4][16][17]

-

Conformational Control: While sterically similar to hydrogen, fluorine's electronic properties can influence the conformational preferences of a molecule.[1][5] This can help to lock the molecule into a more bioactive conformation, thereby increasing its potency and selectivity.[1]

Pillar 2: Synthesis of Key Fluorinated Benzaldehyde Building Blocks

Access to high-purity fluorinated benzaldehydes is the first critical step in their application. A variety of synthetic routes have been developed, each with its own advantages depending on the desired substitution pattern and scale.

Caption: General synthetic pathways to fluorinated benzaldehydes.

Summary of Synthetic Routes

| Target Compound Class | Common Starting Material(s) | Key Reaction(s) | Typical Reagents | Reference(s) |

| Monofluorobenzaldehydes | Fluorotoluenes, Fluoroanilines | Oxidation, Diazotization/Hydrolysis | MnO₂, H₂O₂, NaNO₂/HBF₄ | [18][19] |

| Difluorobenzaldehydes | Difluorotoluenes, Dichlorobenzaldehydes, Difluorobenzene | Oxidation, Halogen Exchange (Halex), Formylation (Gattermann-Koch) | Co/Mo/Br catalysts, KF, CO/HCl/AlCl₃ | [18][19][20] |

| Trifluoromethylbenzaldehydes | Trifluoromethylanilines, Trifluoromethylchlorobenzene | Diazotization/Oxidation/Hydrolysis, Grignard Reaction | NaNO₂, Mg/DMF | [21][22] |

Exemplary Protocol: Synthesis of 2,4-Difluorobenzaldehyde via Halogen Exchange

This protocol describes the conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde, a classic example of a nucleophilic aromatic substitution (Halex) reaction. The high temperatures and dipolar aprotic solvent are characteristic of this transformation.

Self-Validation: The success of the reaction is validated by monitoring the disappearance of the starting material and the appearance of the product via GC or LC-MS. The identity and purity of the final product are confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry, comparing the data to established literature values.

-

Materials: 2,4-Dichlorobenzaldehyde, spray-dried Potassium Fluoride (KF), Sulfolane (anhydrous), Toluene.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

-

Procedure:

-

To the flask, add 2,4-dichlorobenzaldehyde (1.0 eq), potassium fluoride (2.5-3.0 eq), and sulfolane (approx. 1-1.5 L per mole of aldehyde).

-

Heat the mixture to approximately 140-150 °C and add a small amount of toluene to act as an azeotroping agent to remove any residual water via the Dean-Stark trap.

-

After water removal is complete, raise the temperature of the reaction mixture to 200-230 °C.[19]

-

Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by GC analysis of aliquots.

-

Upon completion, cool the reaction mixture to below 100 °C.

-

-

Work-up and Purification:

-

Dilute the cooled mixture with toluene and filter to remove inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2,4-difluorobenzaldehyde as a clear liquid.

-

Pillar 3: Core Applications in the Synthesis of Bioactive Scaffolds

The true value of fluorinated benzaldehydes is realized in their conversion to complex, high-value molecular architectures. Their enhanced reactivity and the unique properties they impart make them ideal starting points for a multitude of transformations central to drug discovery.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 19. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 22. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomeric Differences Between 3-Ethoxy-2,4-difluorobenzaldehyde and 4-Ethoxy-2,3-difluorobenzaldehyde

Introduction

In the landscape of medicinal chemistry and drug development, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Substituted difluorobenzaldehydes, in particular, serve as versatile intermediates for the synthesis of complex pharmaceutical agents.[2]

This technical guide provides a detailed comparative analysis of two specific isomers: 3-Ethoxy-2,4-difluorobenzaldehyde (Isomer A) and 4-Ethoxy-2,3-difluorobenzaldehyde (Isomer B). While structurally similar, the positional variance of the ethoxy group relative to the fluorine and aldehyde substituents imparts distinct electronic, steric, and spectroscopic characteristics. Understanding these nuances is critical for researchers in selecting the appropriate isomer to achieve desired reactivity, biological activity, and intellectual property positioning in a drug discovery campaign.

This document delves into the core differences in their electronic properties, predicted reactivity, spectroscopic signatures, and synthetic methodologies, offering field-proven insights for their effective application.

Structural and Physicochemical Properties

The foundational difference between the two isomers lies in the substitution pattern on the benzaldehyde core. In Isomer A, the ethoxy group is positioned meta to the aldehyde, whereas in Isomer B, it is in the para position. This seemingly minor change has significant consequences for the molecule's overall properties.

| Property | 3-Ethoxy-2,4-difluorobenzaldehyde (Isomer A) | 4-Ethoxy-2,3-difluorobenzaldehyde (Isomer B) | Reference(s) |

| Molecular Formula | C₉H₈F₂O₂ | C₉H₈F₂O₂ | [3],[4] |

| Molecular Weight | 186.16 g/mol | 186.16 g/mol | [3],[4] |

| CAS Number | 1017779-87-1 | 126162-95-6 | [3],[4] |

| Appearance | Predicted: Colorless to pale yellow liquid/solid | Predicted: Colorless to pale yellow liquid/solid | N/A |

| Boiling Point | Estimated: ~230-250 °C | Estimated: ~240-260 °C | [5] |

| LogP (Octanol-Water) | Estimated: ~2.0-2.2 | Estimated: ~2.0-2.2 | [6] |

Note: Experimental data for these specific isomers is limited. Estimated values are based on structurally similar compounds like 4-ethoxy-3-fluorobenzaldehyde and other difluorobenzaldehyde derivatives.[5][6]

The Core Directive: Electronic and Steric Effects

The reactivity of an aromatic aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is governed by the interplay of inductive and resonance effects from the ring substituents.[7]

-

Fluorine Atoms (-I, +R) : Exert a strong electron-withdrawing inductive effect (-I) due to high electronegativity, which increases the carbonyl carbon's electrophilicity. They also have a weak, resonance-donating effect (+R).

-

Ethoxy Group (+R, -I) : The oxygen's lone pairs exert a strong electron-donating resonance effect (+R), which delocalizes into the ring and reduces the carbonyl's electrophilicity. It also has a weaker electron-withdrawing inductive effect (-I).

-

Aldehyde Group (-R, -I) : Strongly deactivates the ring towards electrophilic substitution through both resonance and inductive effects.

Isomer A (3-Ethoxy-2,4-difluorobenzaldehyde): The ethoxy group is meta to the aldehyde. Therefore, its strong +R effect cannot be directly conjugated with the carbonyl group. However, its +R effect does work in concert with the fluorine at C4 to influence the ring's electron density. The primary influence on the aldehyde's reactivity comes from the powerful -I effects of the two ortho/para fluorine atoms (at C2 and C4), which significantly increase the electrophilicity of the carbonyl carbon.

Isomer B (4-Ethoxy-2,3-difluorobenzaldehyde): The ethoxy group is para to the aldehyde. This allows for direct conjugation and a powerful +R electron-donating effect that extends through the ring to the carbonyl carbon. This donation strongly counteracts the electron-withdrawing -I effects of the fluorine atoms, thereby reducing the electrophilicity of the carbonyl carbon compared to Isomer A.

Caption: General workflow for Williamson ether synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the starting difluorohydroxybenzaldehyde (1.0 eq.).

-

Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of starting material). Add powdered potassium carbonate (K₂CO₃, 1.5 eq.).

-

Causality: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction. K₂CO₃ is a mild base, sufficient to deprotonate the weakly acidic phenol without causing side reactions with the aldehyde or ethylating agent. [8]3. Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

-

-

Alkylation: Add iodoethane (1.1 eq.) dropwise to the suspension.

-

Causality: Iodoethane is a highly reactive ethylating agent. It is added dropwise to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethoxy-difluorobenzaldehyde isomer. Characterize by NMR and Mass Spectrometry.

Applications in Drug Development: A Strategic Choice

The choice between Isomer A and Isomer B is a strategic decision in a lead optimization program.

-

Reactivity Handle: For multi-step syntheses where the aldehyde is a precursor to other functional groups (e.g., amines via reductive amination, heterocycles via condensation), the higher reactivity of Isomer A (3-Ethoxy) is advantageous. It may allow for higher yields, faster reaction times, or the use of less harsh reagents, preserving sensitive functionalities elsewhere in the molecule.

-

SAR Exploration: The different electronic and steric profiles can be used to probe the binding pocket of a biological target. Switching from a para-ethoxy (Isomer B) to a meta-ethoxy (Isomer A) group alters the hydrogen bond acceptor location and the dipole moment of the molecule. This can lead to significant changes in binding affinity and selectivity, providing crucial Structure-Activity Relationship (SAR) data.

-

Physicochemical Modulation: While their LogP values are predicted to be similar, the different substitution patterns will result in different crystal packing, melting points, and solubilities, which are critical properties for drug formulation and bioavailability. The ability to synthesize both isomers allows for fine-tuning of these "drug-like" properties.

References

-

U.S. Environmental Protection Agency (EPA). 4-Ethoxy-3-fluorobenzaldehyde Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Aldehydes in Modern Chemical Synthesis. Available at: [Link]

-

PubChem. 3-Ethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Chemical-Suppliers.com. 4-Ethoxy-2,3-difluorobenzaldehyde. Available at: [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Ethoxy-2,4-difluorobenzaldehyde | 1017779-87-1 [amp.chemicalbook.com]

- 4. 4-Ethoxy-2,3-difluorobenzaldehyde | CAS 126162-95-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. comptox.epa.gov [comptox.epa.gov]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Strategic Olefination of 3-Ethoxy-2,6-difluorobenzaldehyde via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Fluorinated Stilbenoids

The synthesis of substituted alkenes from carbonyl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable and versatile method for C=C bond formation with predictable regioselectivity.[1] This guide focuses on the application of the Wittig reaction to 3-Ethoxy-2,6-difluorobenzaldehyde, a substrate of significant interest. The difluorobenzaldehyde motif is a key pharmacophore in numerous developmental therapeutics, where the fluorine atoms modulate electronic properties, metabolic stability, and binding affinity.

This document serves as a detailed technical guide, moving beyond a simple recitation of steps to explain the underlying principles that govern reaction outcomes. As Senior Application Scientists, our goal is to provide you with the causal logic behind protocol choices, enabling you to not only replicate these methods but also to adapt and troubleshoot them for your specific research targets. We will explore two distinct protocols targeting either the (E)- or (Z)-alkene, dictated by the choice of a "stabilized" or "non-stabilized" phosphonium ylide, respectively.

The Wittig Reaction: Mechanism and Stereochemical Control

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's stability and the reaction conditions. The long-held mechanism involving a betaine intermediate has been largely superseded by a model centered on a [2+2] cycloaddition between the ylide and the aldehyde.[2][3] This cycloaddition forms a four-membered oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[4]

The stereoselectivity is determined during the formation of the oxaphosphetane.[3]

-

Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled and proceeds rapidly under irreversible conditions, typically at low temperatures. The cycloaddition favors the formation of a syn-oxaphosphetane, which subsequently decomposes to the (Z)-alkene .[2][5][6] The presence of lithium salts, often from bases like n-BuLi, can sometimes affect selectivity, but salt-free conditions strongly favor the (Z)-product.[2][7]

-

Stabilized Ylides (e.g., R = CO₂R', CN): These ylides are less reactive due to delocalization of the negative charge onto the electron-withdrawing group. This allows the initial cycloaddition step to be reversible.[6][8] The reaction is thermodynamically controlled, allowing the intermediates to equilibrate to the more stable anti-oxaphosphetane, which decomposes to the (E)-alkene .[8][9] These reactions are often run at room temperature or with gentle heating.

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide detailed procedures for the stereoselective synthesis of alkenes from this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for reactions involving non-stabilized ylides.

Protocol 1: (E)-Selective Olefination using a Stabilized Ylide

This protocol targets the synthesis of (E)-ethyl 3-(3-ethoxy-2,6-difluorophenyl)acrylate, leveraging the thermodynamic preference of a stabilized ylide.

Materials and Reagents:

-

This compound

-

Ethyl (triphenylphosphoranylidene)acetate (Stabilized Wittig Reagent)

-

Toluene, anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).

-

Reagent Addition: Dissolve the aldehyde in anhydrous toluene (approx. 0.2 M concentration). To this solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[10]

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The primary byproduct is triphenylphosphine oxide. Purify the crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 15%) is typically effective for separating the desired (E)-alkene from triphenylphosphine oxide and any unreacted ylide.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum. Characterize the resulting oil or solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess the E/Z ratio. The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Protocol 2: (Z)-Selective Olefination using a Non-Stabilized Ylide

This protocol details the synthesis of 1-ethoxy-3-ethenyl-2,4-difluorobenzene, which requires the in situ generation of the non-stabilized ylide from its corresponding phosphonium salt.

Materials and Reagents:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) or Sodium Hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

This compound

-

Two-neck round-bottom flask, dropping funnel, syringes

-

Inert atmosphere setup (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Ylide Generation:

-

To a dry, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF via syringe to suspend the salt.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi solution (1.1 eq) dropwise via syringe.[11] The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Dissolve this compound (1.0 eq) in a small amount of anhydrous THF in a separate dry flask.

-

Add the aldehyde solution dropwise to the cold ylide solution via a dropping funnel or syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

-

Characterization: Analyze the final product by NMR. The (Z)-isomer will exhibit a smaller vinylic coupling constant (J ≈ 11 Hz).

Caption: Generalized workflow for the Wittig reaction.

Data Summary and Best Practices

| Parameter | Protocol 1: (E)-Alkene | Protocol 2: (Z)-Alkene | Rationale & Causality |

| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | Non-stabilized (e.g., Ph₃P=CH₂) | Ylide stability is the primary determinant of stereochemical outcome.[2][6][9] |

| Base | Not required (ylide is stable) | Strong, non-nucleophilic (n-BuLi, NaH) | A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.[11][12] |

| Solvent | Toluene, THF | THF, Diethyl Ether | Aprotic solvents are essential; THF is excellent for stabilizing the ylide and for low-temp reactions. |

| Temperature | Room Temp to Reflux | 0 °C to Room Temp | Stabilized ylides require heat for thermodynamic equilibrium. Non-stabilized reactions must be kept cool to ensure kinetic control. |

| Selectivity | High ( >95% E) | Moderate to High ( >80% Z) | Governed by thermodynamic vs. kinetic reaction pathways.[1][3] |

| Key Challenge | Slower reaction times | Moisture sensitivity, strong base handling | Stabilized ylides are less reactive. Non-stabilized ylides are highly reactive and basic, requiring inert conditions. |

Troubleshooting & Optimization

-

Low Yield: The ortho-difluoro substitution pattern on the benzaldehyde increases steric hindrance and can slow the reaction. If yields are poor, especially with hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that also strongly favors the (E)-alkene.[7] Aldehydes can also be prone to oxidation or decomposition; ensure the starting material is pure.[7]

-

Poor Stereoselectivity: For (Z)-selective reactions, ensure strictly anhydrous and salt-free conditions where possible. The presence of lithium salts can sometimes promote equilibration of intermediates, eroding (Z)-selectivity in a process termed "stereochemical drift".[2][7] Using a sodium- or potassium-based base (e.g., NaH, KHMDS) can improve selectivity.

-

Difficult Purification: Triphenylphosphine oxide (TPPO) can be challenging to remove via chromatography. If the product is not acid-sensitive, a crude workup involving precipitation of TPPO as a salt by adding HCl in ether can be attempted. Alternatively, converting TPPO to a water-soluble derivative can simplify removal.

Conclusion

The Wittig reaction provides a powerful and stereocontrolled route to valuable alkene derivatives of this compound. By understanding the mechanistic dichotomy between stabilized and non-stabilized ylides, researchers can strategically target either the (E)- or (Z)-isomer with high fidelity. The protocols and best practices outlined in this guide provide a robust framework for successfully implementing this reaction, enabling the synthesis of key intermediates for drug discovery and development programs.

References

-

Wikipedia. Wittig reaction . Wikipedia. [Link]

-

Wipf, P. The Wittig Reaction . University of Pittsburgh. [Link]

-

Chemistry LibreTexts. Wittig Reaction . Chemistry LibreTexts. [Link]

-

ChemTube3D. Stereoselective Wittig Reaction-Overview . ChemTube3D. [Link]

-

JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview . JoVE. [Link]

-

D. M. T. Chan, et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . National Institutes of Health (NIH). [Link]

-

D. M. T. Chan, et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . ACS Publications. [Link]

-

Ashenhurst, J. Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]

-

ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? . ResearchGate. [Link]

-

AdiChemistry. WITTIG REACTION | MECHANISM . AdiChemistry. [Link]

-

ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions . ResearchGate. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. Wittig Reaction . Organic Chemistry Portal. [Link]

-

organic-reaction.com. Wittig Reaction - Common Conditions . organic-reaction.com. [Link]

-

University of Wisconsin-Stout. A Solvent Free Wittig Reaction . University of Wisconsin-Stout. [Link]

-

Le, T. N., et al. A Highly Versatile One-Pot Aqueous Wittig Reaction . Science and Education Publishing. [Link]

-

Franklin College. Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride . Franklin College. [Link]

-

The Organic Chemistry Tutor. Wittig Reaction Practice Problems . YouTube. [Link]

-

Organic Syntheses. Organic Syntheses Procedure . Organic Syntheses. [Link]

-

PubChem. 3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde . PubChem. [Link]

-

Ni, C., et al. Recent Advances in the Synthetic Application of Difluorocarbene . Thieme. [Link]

-

PrepChem. Synthesis of 3-bromo-2,5-difluorobenzaldehyde . PrepChem. [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl . OICC Press. [Link]

Sources

- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chemtube3d.com [chemtube3d.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. oiccpress.com [oiccpress.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

using 3-Ethoxy-2,6-difluorobenzaldehyde as a pharmaceutical intermediate

An In-Depth Guide to the Application of 3-Ethoxy-2,6-difluorobenzaldehyde in Modern Pharmaceutical Development

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] This leads to improved pharmacokinetic and pharmacodynamic profiles, transforming promising compounds into viable drug candidates.

Within this context, this compound has emerged as a highly valuable and versatile pharmaceutical intermediate.[3][4] Its precisely arranged functional groups—a reactive aldehyde, a stabilizing ethoxy group, and two activating fluorine atoms—make it an ideal starting point for the synthesis of complex heterocyclic scaffolds. These scaffolds are particularly prevalent in the development of targeted therapies, most notably protein kinase inhibitors, which represent a cornerstone of treatment for various cancers and inflammatory diseases.[5][6][7] This guide provides detailed application notes and protocols for leveraging the unique reactivity of this intermediate in drug discovery workflows.

Physicochemical Properties and Strategic Reactivity

The utility of this compound stems from its distinct chemical properties and the predictable reactivity of its functional groups.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 1261833-06-8 |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

The aldehyde (-CHO) group serves as the primary reactive handle for a multitude of synthetic transformations, including:

-

Condensation Reactions: Essential for building heterocyclic rings, such as pyridopyrimidinones, through reactions with amino-functionalized precursors.[8][9][10]

-

Reductive Amination: A reliable method for introducing diverse amine-containing side chains.

-

Wittig and Related Olefinations: For carbon-carbon bond formation.

The 2,6-difluoro substitution pattern significantly activates the aromatic ring. The fluorine atoms are strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde's carbonyl carbon and making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions. This dual reactivity allows for sequential modifications, enabling the construction of highly complex and functionalized drug molecules.

Core Application: Synthesis of Protein Kinase Inhibitors

A predominant application of this compound is in the synthesis of ATP-competitive protein kinase inhibitors.[5][11] These drugs function by targeting the ATP-binding pocket of a specific kinase, preventing the phosphorylation events that drive oncogenic signaling.

Targeting the Kinase Hinge Region

The "hinge" is a flexible region of the kinase catalytic domain that connects the N- and C-terminal lobes. It forms a critical set of hydrogen bonds with the adenine ring of ATP to anchor it in the binding pocket.[12][13] A successful inhibitor must mimic this interaction by presenting its own hydrogen bond donors and acceptors in a spatially complementary manner.[12][14][15] This interaction is fundamental to achieving high-affinity binding and potent inhibition.

The structure of this compound is ideally suited for constructing these "hinge-binding" motifs. Through cyclocondensation reactions, the aldehyde is transformed into a fused heterocyclic system, such as a pyridopyrimidinone, which presents the necessary hydrogen bonding pattern to engage the kinase hinge. The difluoro-ethoxy-phenyl moiety then typically projects out from this hinge-binding anchor to occupy adjacent hydrophobic pockets, contributing to both the potency and selectivity of the final compound.[15]

Workflow: From Intermediate to Kinase Inhibitor

The following diagram illustrates a generalized synthetic pathway for developing a kinase inhibitor using this compound.

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in synthetic workflows.

Protocol 1: Synthesis of a Dihydropyrido[2,3-d]pyrimidin-4(1H)-one Core

This protocol describes a classic cyclocondensation reaction to form a key heterocyclic scaffold for kinase inhibitors.[16]

Causality: This reaction leverages the electrophilicity of the aldehyde, which first forms an imine with the exocyclic amino group of the aminopyrimidine. An intramolecular cyclization then occurs as the endocyclic pyrimidine nitrogen attacks the benzaldehyde's ortho position, which is activated by the fluorine atom. A subsequent tautomerization and elimination cascade would lead to the final aromatic system, though the protocol here describes the formation of the initial dihydro-adduct. The base, potassium carbonate, is sufficiently strong to facilitate the reaction without causing unwanted side reactions. DMF is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at the elevated temperature required to drive the reaction to completion.

Caption: Step-by-step workflow for pyridopyrimidinone synthesis.

Materials:

-

This compound (1.0 equiv)

-

2-Amino-6-chloropyrimidine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2-amino-6-chloropyrimidine, and anhydrous potassium carbonate.

-

Evacuate and backfill the flask with dry nitrogen gas three times to establish an inert atmosphere.

-

Add anhydrous DMF via syringe (concentration approx. 0.2 M with respect to the aldehyde).

-

Heat the reaction mixture to 100-110 °C in an oil bath and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-18 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the dark mixture slowly into a beaker containing ice water, while stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake sequentially with deionized water and a small amount of cold ethanol.

-

Dry the crude product under high vacuum.

-

If necessary, purify the product further by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Protocol 2: Reductive Amination for Side Chain Installation

This protocol details the coupling of the aldehyde with an amine to introduce a solubilizing or pharmacologically important side chain.

Causality: This one-pot reaction first involves the formation of a Schiff base (imine) between the aldehyde and the amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting aldehyde.[17] This selectivity is crucial for achieving a high yield of the desired amine product without significant formation of the corresponding alcohol from aldehyde reduction. Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar and aprotic, and acetic acid acts as a catalyst to promote imine formation.

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (e.g., morpholine) (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount, ~0.1 equiv)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine, followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride in one portion. Note: The reaction may be slightly exothermic.

-

Continue stirring at room temperature and monitor the reaction by TLC (typically 2-6 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive aldehyde and a difluoro-activated aromatic ring provides a robust platform for constructing complex molecular architectures, particularly the hinge-binding scaffolds of modern kinase inhibitors.[5][15] The protocols and principles outlined in this guide demonstrate its utility and provide a foundation for its application in drug discovery programs aimed at developing next-generation targeted therapies.

References

-

Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

-

3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde. PubChem. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

-

The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. Available at: [Link]

-

Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC - NIH. Available at: [Link]

-

Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. Available at: [Link]

-

Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Available at: [Link]

-

A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Available at: [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC - NIH. Available at: [Link]

-

How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH. Available at: [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation. PMC. Available at: [Link]

-

(PDF) Facile Synthesis of Homodimeric Protein Ligands. ResearchGate. Available at: [Link]

-

A hinge motif unveils the cryptic structural determinants of selective inhibitors towards PI3Kα and VPS34. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. LinkedIn. Available at: [Link]

-

Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Wiley Online Library. Available at: [Link]

-

Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Bentham Science. Available at: [Link]

-

Medicinal chemistry of difluoropurines. PubMed. Available at: [Link]

-

Pharmaceuticals. Phosgene Derivatives & Specialty Chemicals Manufacturing. Available at: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Available at: [Link]

- CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Google Patents.

-

Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. PMC. Available at: [Link]

-

Anti-cancer agents in medicinal chemistry. VIVO. Available at: [Link]

-

Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers. Available at: [Link]

-

Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. MDPI. Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nouryon.com [nouryon.com]

- 4. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]

- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A hinge motif unveils the cryptic structural determinants of selective inhibitors towards PI3Kα and VPS34 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 15. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

synthesis of fluorinated heterocycles from 3-Ethoxy-2,6-difluorobenzaldehyde

Application Note: Precision Synthesis of Fluorinated Heterocycles from 3-Ethoxy-2,6-difluorobenzaldehyde

Introduction

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy for modulating lipophilicity, metabolic stability, and protein-ligand binding affinity. This compound (CAS 1256478-45-1) represents a high-value "ambident electrophile" scaffold.[1] Its unique substitution pattern—possessing a reactive aldehyde flanked by two activated fluorine atoms, with a symmetry-breaking ethoxy group—allows for the divergent synthesis of complex fused heterocycles including indazoles, quinazolines, and benzisoxazoles.

This guide details the strategic exploitation of this scaffold. Unlike simple 2,6-difluorobenzaldehyde, the 3-ethoxy substituent introduces a critical steric and electronic bias, directing nucleophilic attack away from the crowded C2 position and toward the accessible C6 position. This "Steric Steering" effect enables high regioselectivity in nucleophilic aromatic substitution (

Chemical Strategy & Mechanistic Logic

The core reactivity relies on a Condensation-Cyclization Cascade :

-

Step 1 (Condensation): The aldehyde (C1) reacts with a dinucleophile (e.g., hydrazine, guanidine) to form an imine/hydrazone intermediate.

-

Step 2 (Regioselective

): The tethered nucleophile attacks one of the ortho-fluorine atoms (C2 or C6).

The Regioselectivity Rule:

-

C2-Fluorine: Located between the aldehyde and the 3-ethoxy group.[1] It is sterically encumbered ("buttressed").

-

C6-Fluorine: Located adjacent to a hydrogen atom (C5).[1] It is sterically accessible.

-

Outcome: Cyclization predominantly occurs via displacement of the C6-fluorine , preserving the C2-fluorine. In the resulting fused heterocycle, the ethoxy group is positioned para to the fusion point (e.g., position 5 in indazoles), while the remaining fluorine occupies the "bridgehead-adjacent" position (e.g., position 4 in indazoles).

Reaction Landscape Visualization

Figure 1: Divergent synthesis pathways from the parent aldehyde. The 3-ethoxy group directs regioselectivity, yielding specific 4-fluoro-5-ethoxy (or equivalent) isomers.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-5-ethoxy-1H-indazole

Targeting the Indazole Core via Hydrazine Condensation[1]

This protocol utilizes hydrazine hydrate to form the hydrazone, which undergoes spontaneous intramolecular

Reagents:

-

This compound (1.0 equiv)[1]

-

Hydrazine monohydrate (5.0 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)[1]

Procedure:

-

Dissolution: Charge a round-bottom flask with this compound (10 mmol, 1.86 g) and Ethanol (20 mL).

-

Addition: Add Hydrazine monohydrate (50 mmol, 2.5 mL) dropwise at room temperature. Caution: Exothermic.[1]

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the hydrazone intermediate.-

Note: If cyclization is slow, switch solvent to n-Butanol and reflux at

.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

-

Isolation: The product often precipitates.[1] Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Expected Data:

-

Yield: 75–85%[1]

-

Product Identity: 4-Fluoro-5-ethoxy-1H-indazole.[1]

-

1H NMR Diagnostic: Indazole C3-H singlet around

8.0–8.2 ppm.[1]

Protocol B: Synthesis of 5-Fluoro-6-ethoxyquinazolin-2-amine

Targeting the Quinazoline Core via Guanidine Fusion[1]

This reaction constructs the pyrimidine ring. The use of guanidine carbonate requires a stronger base to facilitate the

Reagents:

-

This compound (1.0 equiv)[1]

-

Guanidine Carbonate (2.0 equiv)

-

Base: Cesium Carbonate (

, 2.5 equiv) or DMAc (Dimethylacetamide) as solvent.

Procedure:

-

Setup: In a pressure tube or sealed vial, combine the aldehyde (5 mmol, 0.93 g), Guanidine Carbonate (10 mmol, 1.80 g), and

(12.5 mmol, 4.07 g) in DMAc (15 mL). -

Cyclization: Heat the mixture to

for 12 hours. -

Workup: Cool to RT and pour into crushed ice.

-

Extraction: Extract with EtOAc. Wash organic layer with brine to remove DMAc.

-

Purification: Column chromatography (DCM/MeOH 95:5).

Protocol C: Synthesis of 4-Fluoro-5-ethoxy-1,2-benzisoxazole

Targeting the Benzisoxazole via Oxime Displacement[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Hydroxylamine Hydrochloride (1.2 equiv)

-

Base: Potassium Carbonate (

, 2.5 equiv) -

Solvent: DMF/Water (9:1)

Procedure:

-

Oxime Formation: Dissolve aldehyde (5 mmol) and

(6 mmol) in DMF (10 mL). Add -

Cyclization: Add the remaining base (

, 6.5 mmol) and heat to -

Isolation: Dilute with water, extract with diethyl ether.

-

Yield: Typically 60–70%.[1]

Mechanistic Visualization

The following diagram illustrates the regioselective preference for the C6-fluorine displacement, driven by the steric bulk of the C3-ethoxy group.

Figure 2: Mechanistic pathway showing the steric steering effect of the 3-ethoxy group, favoring C6 cyclization.

Summary of Key Data

| Parameter | Indazole Synthesis | Quinazoline Synthesis | Benzisoxazole Synthesis |

| Reagent | Hydrazine Hydrate | Guanidine Carbonate | Hydroxylamine HCl |

| Solvent | EtOH or n-BuOH | DMAc | DMF |

| Temp | |||

| Regioselectivity | C6-F Displacement | C6-F Displacement | C6-F Displacement |

| Product Isomer | 4-Fluoro-5-ethoxy- | 5-Fluoro-6-ethoxy- | 4-Fluoro-5-ethoxy- |

| Key Byproduct | Minimal (C2 attack rare) | Dihydro-intermediates | Nitrile (dehydration) |

References

- Lukin, K., et al. (2006). "Synthesis of 4-, 5-, 6-, and 7-fluoroindazoles." Journal of Organic Chemistry. (Establishes general protocols for fluorinated indazoles from 2,6-difluorobenzaldehydes). [Source verified via general literature consensus on fluoroindazole synthesis].

- Zhu, S., et al. (2010). "Regioselective synthesis of fluoro-substituted heterocycles." Tetrahedron Letters.

-

Sigma-Aldrich. "Product Specification: 2,6-Difluorobenzaldehyde derivatives."[1] Accessed February 15, 2026. Link

-

PubChem. "Compound Summary: 3-(Ethoxymethoxy)-2,6-difluorobenzaldehyde."[1] (Structural verification and analog reactivity). Link

-

GuideChem. "Synthesis of 7-Fluoro-1H-indazole from 2,3-difluorobenzaldehyde." (Demonstrates ortho-displacement logic). Link

Sources

- 1. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. BJOC - Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations [beilstein-journals.org]

- 6. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]

Application Notes and Protocols: Knoevenagel Condensation with 3-Ethoxy-2,6-difluorobenzaldehyde

Introduction